molecular formula C11H11N3O2 B1469750 methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate CAS No. 676479-88-2

methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate

Cat. No.: B1469750
CAS No.: 676479-88-2
M. Wt: 217.22 g/mol
InChI Key: JCNCQTNBRWZPQQ-UHFFFAOYSA-N
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Description

Pyrazole derivatives are widely studied for their pharmacological and materials science applications due to their versatile hydrogen-bonding capabilities and structural rigidity. Structural characterization of such compounds often employs crystallographic tools like the SHELX suite , which is critical for confirming stereochemistry and intermolecular interactions.

Properties

IUPAC Name

methyl 2-(3-pyridin-2-ylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)8-14-7-5-10(13-14)9-4-2-3-6-12-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNCQTNBRWZPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856633
Record name Methyl [3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676479-88-2
Record name Methyl [3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly in the context of anti-inflammatory and anticancer activities.

Chemical Structure and Properties

This compound has a molecular formula of C11H11N3O2C_{11}H_{11}N_{3}O_{2} and a molecular weight of approximately 217.22 g/mol. The compound features a unique structure that includes a pyrazole ring and a pyridine moiety, which are known for their significant pharmacological properties .

Synthesis Methods

The synthesis of this compound typically involves several key reactions, including:

  • Reaction of Methyl Bromoacetate with 2-(1H-pyrazol-3-yl)pyridine : This method employs copper(I) iodide and potassium carbonate in dimethyl sulfoxide at elevated temperatures (around 80°C).
  • Coupling Reactions : Various coupling reactions can be utilized to introduce the pyrazole and acetate groups effectively.

These synthesis routes reflect the compound's versatility in synthetic organic chemistry.

Anti-inflammatory Activity

Research indicates that compounds containing both pyrazole and pyridine structures often exhibit significant anti-inflammatory properties. This compound has been studied for its potential to modulate inflammatory pathways, showing promise as an anti-inflammatory agent. The presence of the pyrazole ring is particularly noted for contributing to these pharmacological properties .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have shown that similar pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values indicating effective growth inhibition (IC50 = 4.98–14.65 μM) . The compound's ability to induce apoptosis in cancer cells has been highlighted, with morphological changes observed at concentrations as low as 1 μM .

The biological activity of this compound is thought to involve interactions with specific receptors in biological systems. Interaction studies have focused on how this compound modulates receptor activity, particularly acetylcholine receptors, suggesting potential applications in neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some comparable compounds featuring pyrazole or pyridine rings:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)acetateDifferent position of the pyridine ringMay exhibit different biological activities
2-PyrazolylpyridinesSimple pyrazole attached to pyridineOften used in coordination chemistry
Pyrazolo[3,4-b]quinolinonesFused ring structure incorporating pyrazoleKnown for diverse biological activities

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct pharmacological properties compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate with three analogs derived from the evidence, focusing on structural features, physicochemical properties, and synthetic pathways.

Methyl 2-(1H-pyrazol-1-yl)acetate (CAS 142890-12-8)

  • Structure : Lacks the pyridin-2-yl substituent at the pyrazole 3-position.
  • This could enhance membrane permeability but reduce water solubility.
  • Synthesis : Prepared via analogous esterification reactions, but starting materials omit pyridine incorporation .

5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid ethyl ester

  • Structure : Pyridin-3-yl substituent at the pyrazole 5-position and an ethyl ester at the 3-carboxylic acid position.
  • Properties: The pyridine positional isomer (3- vs. The ethyl ester may slow hydrolysis compared to methyl esters, influencing metabolic stability .

2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid derivatives

  • Structure : Features difluoromethyl groups at pyrazole 3,5-positions and an acetic acid moiety (often amidated in larger structures).
  • Properties : Fluorination increases electronegativity and metabolic stability, while the carboxylic acid group enhances water solubility. Such derivatives are frequently used in medicinal chemistry for target binding optimization, as seen in the synthesis of complex amides .

Data Table: Structural and Property Comparison

Compound Name Pyrazole Substituents Ester/Acid Group Exact Mass (g/mol) Key Features
This compound 3-(pyridin-2-yl) Methyl ester 217.1314 Pyridine enhances polarity
Methyl 2-(1H-pyrazol-1-yl)acetate None Methyl ester Not available Simpler structure, higher lipophilicity
5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid ethyl ester 5-(pyridin-3-yl) Ethyl ester Not available Positional isomerism affects electronics
2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid 3,5-(difluoromethyl) Carboxylic acid Not available Fluorinated, bioactive potential

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis likely parallels methods for simpler pyrazole esters, with pyridine introduction occurring via cyclization or substitution reactions .
  • Structure-Activity Relationships (SAR) :
    • Pyridine position (2- vs. 3-) influences electronic and steric profiles, critical for interactions in catalysis or drug-receptor binding .
    • Fluorinated analogs exhibit enhanced stability and bioavailability, suggesting that the target compound could be modified for similar gains .
  • Crystallographic Relevance : Tools like SHELX remain vital for resolving such structures, particularly for confirming substituent orientations .

Preparation Methods

Esterification of Carboxylic Acid

  • Starting from nicotinic acid or substituted analogs, esterification is performed using methanol and concentrated sulfuric acid under reflux conditions in a nitrogen atmosphere.
  • Typical reaction time is about 16 hours.
  • This step yields the methyl ester intermediate necessary for subsequent transformations.

Formation of Oxonitrile Intermediate

  • The methyl ester is reacted with sodium hydride (NaH) in a mixture of acetonitrile and toluene under nitrogen.
  • The mixture is stirred for 30 minutes before refluxing for approximately 17 hours.
  • This step converts the ester into an oxonitrile intermediate, which is a key precursor for pyrazole ring formation.

Cyclization to Pyrazole Derivative

  • The oxonitrile intermediate is treated with hydrazine hydrate in acetic acid.
  • Sonication is applied for 1–2 hours to facilitate cyclization.
  • This results in the formation of the pyrazole ring, yielding this compound.
  • Yields reported for similar pyrazole derivatives using this method range from 55% to 67%, depending on substituents.

Alternative and Supporting Synthetic Approaches

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

  • Pyrazoles can be synthesized by cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
  • This method is well-established and allows regioselective synthesis of substituted pyrazoles.
  • Catalysts such as nano-ZnO have been used to improve yields and reduce reaction times.
  • Typical yields for pyrazole derivatives via this method can reach up to 95% under optimized conditions.

Use of Halogenated Agents to Enhance Cyclization

  • Iodine and other halogenated agents (Br2, NCS, NBS) have been used to enhance cyclization efficiency.
  • Iodine was found to be most effective in improving yields in some pyrazole syntheses.

Metal-Catalyzed and Ionic Liquid-Mediated Methods

  • Copper(II) triflate in ionic liquids has been employed to catalyze pyrazole formation from chalcones and hydrazines.
  • This method allows aerobic oxidation steps that facilitate pyrazole ring closure with good yields (around 82%).

Data Table: Summary of Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Time Yield (%) Notes
1 Esterification Methanol, conc. H2SO4, reflux, N2 atmosphere 16 hours N/A Methyl ester formation
2 Oxonitrile formation NaH, acetonitrile/toluene, reflux, N2 atmosphere 17 hours N/A Intermediate formation
3 Cyclization (Sonication) Hydrazine hydrate, acetic acid, sonication 1–2 hours 55–67 Pyrazole ring formation
Alt 1 Cyclocondensation Hydrazine + 1,3-dicarbonyl, nano-ZnO catalyst 15–45 minutes 50–95 Catalyst and time dependent
Alt 2 Halogen-assisted cyclization Iodine + TsOH additive 48 hours 83 Enhanced cyclization
Alt 3 Cu(OTf)2 catalyzed condensation Chalcone + hydrazine, ionic liquid, 20 mol% catalyst ~2 hours 82 Aerobic oxidation involved

Research Findings and Notes

  • The sonication method significantly reduces reaction times and can improve yields for pyrazole derivatives, including this compound analogs.
  • The use of methanol and sulfuric acid for esterification is a classical approach, ensuring high purity methyl esters as starting materials.
  • Sodium hydride is critical for the formation of reactive intermediates like oxonitriles, which are essential for subsequent cyclization.
  • Hydrazine hydrate is the preferred reagent for pyrazole ring closure due to its nucleophilic properties and ability to form the five-membered ring efficiently.
  • Catalytic systems such as nano-ZnO and copper triflate in ionic liquids have been demonstrated to enhance yields and selectivity, offering greener and more efficient alternatives.
  • Halogenated agents, especially iodine, improve cyclization efficiency by facilitating ring closure under mild conditions.
  • Characterization of the final compounds is typically confirmed by 1H NMR, 13C NMR, IR spectroscopy, and thin-layer chromatography (TLC).

Q & A

Q. What are the optimal synthetic routes and characterization methods for methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate?

To synthesize this compound, researchers often employ nucleophilic substitution or coupling reactions. For example, triazenylpyrazole precursors (e.g., ethyl 2-(3-azido-4-cyano-1H-pyrazol-1-yl)acetate) can be modified under copper-catalyzed click chemistry conditions to introduce pyridinyl groups . Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., triethylamine) are critical for yield optimization. Characterization typically involves:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and acetate linkage .
  • X-ray crystallography to resolve hydrogen-bonding patterns and crystal packing, as demonstrated in pyrazole-tosyl derivatives .
  • LCMS for molecular weight verification, as seen in related pyridazin-4-yl analogs .

Q. How can researchers ensure purity and stability during synthesis and storage?

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
  • Stability : Store at 4°C under inert atmospheres to prevent hydrolysis of the ester group . Monitor degradation via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do computational methods enhance the design and optimization of reactions involving this compound?

Advanced quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states. For example:

  • Reaction path searches identify intermediates in triazole-pyrazole hybrid syntheses .
  • Molecular docking evaluates binding affinities to biological targets (e.g., enzymes), as shown in benzimidazole-triazole derivatives .
  • Machine learning models trained on experimental data (e.g., solvent effects, catalyst performance) can narrow optimal conditions, reducing trial-and-error approaches .

Q. How can structural modifications influence the compound’s physicochemical and biological properties?

  • Chelation potential : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole ring enhances metal-binding capacity, as seen in dichloropyridinyl analogs .
  • Bioactivity : Substitutions on the pyridinyl group (e.g., fluorophenyl) may improve pharmacokinetics by altering logP values . Validate via in vitro assays (e.g., glucose uptake in hepatocytes) .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

  • Multi-technique validation : Compare XRD-derived bond lengths/angles with NMR coupling constants .
  • Dynamic effects : Account for conformational flexibility in solution (e.g., rotamers of the acetate group) using variable-temperature NMR .
  • DFT simulations reconcile discrepancies by modeling solvation effects and tautomeric equilibria .

Q. How can researchers address challenges in separating byproducts from complex reaction mixtures?

  • Membrane technologies : Employ nanofiltration or reverse osmosis for small-molecule separation .
  • Chromatographic optimization : Use preparative HPLC with C18 columns and acetonitrile/water gradients .
  • Reaction monitoring : In situ IR spectroscopy tracks intermediate formation, enabling timely quenching .

Methodological Resources

  • Spectral databases : PubChem (InChIKey: CLZUXXXEUZOPGQ-UHFFFAOYSA-N) provides NMR/IR references .
  • Crystallography : CCDC 2082046 offers structural templates for hydrogen-bonding analysis .
  • Safety protocols : Follow P201/P210 guidelines for handling pyrazole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate
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methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate

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